N-(3-methylphenyl)methanesulfonamide
Description
N-(3-Methylphenyl)methanesulfonamide (C₈H₁₁NO₂S) is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a meta-methyl-substituted phenyl ring. It serves as a key intermediate in pharmaceutical synthesis and materials science due to its versatile hydrogen-bonding capacity and structural rigidity . Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level have elucidated its molecular conformation, vibrational modes, and NMR chemical shifts, confirming a planar geometry stabilized by intramolecular hydrogen bonds .
Properties
IUPAC Name |
N-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)9-12(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLRFAILADPRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Isomeric Comparisons: N-(2-Methylphenyl)methanesulfonamide
The ortho-methyl isomer, N-(2-methylphenyl)methanesulfonamide, exhibits distinct structural and spectroscopic differences due to steric hindrance between the methyl and sulfonamide groups. Key findings include:
- Vibrational Spectra : The ortho isomer shows a 15 cm⁻¹ red shift in the S=O asymmetric stretching mode compared to the meta isomer, attributed to reduced resonance stabilization .
- NMR Shifts : In DMSO, the NH proton of the meta isomer resonates at δ 7.28 ppm, whereas the ortho isomer appears at δ 7.52 ppm due to stronger hydrogen bonding in the latter .
- Thermodynamic Stability : The meta isomer is energetically favored by 2.3 kcal/mol, as steric clashes in the ortho isomer destabilize the conformation .
Table 1 : Vibrational and NMR Comparison of Isomers
| Property | N-(3-Methylphenyl) | N-(2-Methylphenyl) |
|---|---|---|
| S=O Asymmetric Stretch (cm⁻¹) | 1325 | 1310 |
| ¹H NMR (NH, DMSO, ppm) | 7.28 | 7.52 |
| Relative Energy (kcal/mol) | 0.0 | +2.3 |
Substituent Effects: Halogenated Derivatives
Substitution of the methyl group with halogens (Cl, F) alters electronic and solid-state properties:
- N-(4-Chlorophenyl)methanesulfonamide : The electron-withdrawing Cl group increases the S=O bond polarity, raising the asymmetric stretch to 1340 cm⁻¹. Crystal packing reveals C–H···O interactions with a shorter H-bond distance (2.05 Å) compared to the methyl analogue (2.12 Å) .
- N-(4-Fluorophenyl)methanesulfonamide : Fluorine’s electronegativity enhances molecular dipole moments, leading to tighter crystal packing (density = 1.52 g/cm³ vs. 1.47 g/cm³ for the methyl derivative) .
Table 2 : Substituent Impact on Key Properties
| Compound | S=O Stretch (cm⁻¹) | Crystal Density (g/cm³) | H-bond Distance (Å) |
|---|---|---|---|
| N-(3-Methylphenyl) | 1325 | 1.47 | 2.12 |
| N-(4-Chlorophenyl) | 1340 | 1.55 | 2.05 |
| N-(4-Fluorophenyl) | 1338 | 1.52 | 2.08 |
Pharmacokinetic Analogues: Methylsulfonamide-Containing Drugs
Methylsulfonamide groups are known to enhance metabolic stability. For example:
- Compound 31 (N-(3-Fluoro-5-methylphenyl) derivative): Exhibits a 40% longer plasma half-life (t₁/₂ = 8.2 h) than its acetamide counterpart (t₁/₂ = 4.7 h) due to reduced cytochrome P450-mediated oxidation .
Computational and Experimental Validation
DFT studies using the B3LYP functional accurately predict vibrational and NMR properties of N-(3-methylphenyl)methanesulfonamide, with deviations <2% from experimental data . The GIAO method reliably calculates ¹³C NMR shifts (e.g., C–SO₂ at δ 44.5 predicted vs. δ 45.1 observed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
